β-D-Fructopyranose 1-Sulfamate
Description
Properties
CAS No. |
106881-42-9 |
|---|---|
Molecular Formula |
C6H13NO8S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C6H13NO8S/c7-16(12,13)15-2-6(11)5(10)4(9)3(8)1-14-6/h3-5,8-11H,1-2H2,(H2,7,12,13)/t3-,4-,5+,6-/m1/s1 |
InChI Key |
BGTCZSJLWAMWRH-ARQDHWQXSA-N |
SMILES |
C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(COS(=O)(=O)N)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chlorosulfate Intermediate Route
This method involves two steps:
-
Formation of chlorosulfate intermediate : Reacting 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfuryl chloride (SO₂Cl₂) in the presence of a base (e.g., pyridine or triethylamine) in solvents like toluene or tetrahydrofuran (THF).
-
Amination : Treating the chlorosulfate with ammonia under pressure (e.g., 30 psi) in a polar aprotic solvent like THF.
Example :
Sulfamoyl Chloride Direct Reaction
Direct reaction of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfamoyl chloride (ClSO₂NH₂) using a base like triethylamine in methylene chloride or THF.
Example :
Sulfuryl Chloride-Ammonia Pressurized Process
A streamlined approach using sulfuryl chloride and ammonia gas:
DMA/NMP Solvent System
A safer method using N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) as solvents without strong bases:
-
Sulfamoyl chloride synthesis : Formic acid reacts with chlorosulfonyl isocyanate in DMA.
-
Sulfamate formation : React fructose derivative with sulfamoyl chloride in DMA/NMP.
Example :
-
Reagents : Formic acid, chlorosulfonyl isocyanate, DMA.
-
Conditions : Ambient temperature, no base.
-
Innovation : Eliminates exothermic risks; reduces byproducts.
Comparative Analysis of Methods
Data synthesized from patents.
Critical Challenges and Innovations
Byproduct Formation
-
Sulfamoyl chloride reactions : Side reactions with solvents (e.g., DMF) reduce yield.
-
Innovations : DMA/NMP solvents suppress solvent-side reactions; sulfuryl chloride minimizes byproducts.
Optimization Strategies
Solvent Selection
| Solvent | Advantages | Disadvantages |
|---|---|---|
| Toluene | Non-polar; stable at low temps | Harder to dissolve polar reactants |
| THF | Polar aprotic; dissolves intermediates | Limited thermal stability |
| DMA/NMP | Suppresses side reactions; high solubility | Higher cost |
Base Choice
Temperature Control
Stability and Purification
Stability Under Stress
Chemical Reactions Analysis
Types of Reactions: β-D-Fructopyranose 1-Sulfamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the sulfamate group, leading to different reduced forms.
Substitution: The sulfamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Topiramate is primarily recognized for its efficacy in treating epilepsy and seizures. It functions by inhibiting excitatory neurotransmission and enhancing inhibitory neurotransmission. In preclinical studies, it demonstrated a potent anticonvulsant effect comparable to phenytoin, with an effective dose (ED50) of approximately 39 mg/kg in animal models .
2. Treatment of Alcohol Dependence
Recent studies have highlighted the utility of Topiramate in treating alcohol dependence. Clinical trials have shown that it can significantly reduce alcohol consumption and cravings in individuals with alcohol use disorders. For instance, a study reported that patients treated with Topiramate exhibited a notable decrease in alcohol intake compared to placebo .
3. Weight Management in Obesity
Topiramate has been investigated for its potential role in weight loss among obese individuals, particularly those with type 2 diabetes. A clinical trial indicated that participants receiving Topiramate experienced a significant reduction in body weight and improvements in glycemic control, as evidenced by changes in HbA1c levels .
Case Studies
Case Study 1: Epilepsy Management
A longitudinal study involving patients with refractory epilepsy demonstrated that those treated with Topiramate experienced a significant reduction in seizure frequency over a six-month period. The study reported an average decrease of 50% in seizure occurrences among participants .
Case Study 2: Cognitive Effects
In a unique case report, a patient undergoing treatment with Topiramate exhibited reversible cognitive side effects, including memory impairment. This finding underscores the importance of monitoring cognitive function during treatment .
Comparative Data Table
Mechanism of Action
The mechanism of action of β-D-Fructopyranose 1-Sulfamate involves multiple pathways:
Anticonvulsant Activity: The compound blocks the action potentials elicited by sustained depolarization of neurons.
Migraine Prevention: It reduces nociceptive transmission through trigeminovascular modulation and inhibits neuronal hyperexcitability, which affects the initiation and development of cortical spreading depression.
Comparison with Similar Compounds
Key Physicochemical Properties:
- Melting Point : 125°C
- Solubility : ~44 mg/mL in DMSO; 9.705 g/L in water (ambient temperature)
- Optical Rotation: [α]D²³ = -34.0° (c = 0.4 in methanol)
- pKa : 9.22 ± 0.70 (predicted) .
Topiramate is clinically utilized as an anticonvulsant and GABA receptor modulator, approved for epilepsy and migraine prophylaxis . Its isopropylidene groups enhance metabolic stability, while the sulfamate moiety is critical for pharmacological activity .
Comparison with Structurally Similar Compounds
β-D-Fructopyranose 1-Sulfamate belongs to a family of fructopyranose derivatives modified with protective groups and functional substituents. Below is a detailed comparison with key analogs:
4,5-Desisopropylidene Topiramate (CAS 106881-41-8)
- Molecular Formula: C₉H₁₇NO₈S
- Molecular Weight : 299.30 g/mol
- Structure : Retains the 2,3-isopropylidene group but lacks the 4,5-isopropylidene protection. The sulfamate group remains intact at the 1-position .
- Role: Identified as a desacetal impurity or metabolite of Topiramate.
2,3:4,5-Di-O-Isopropylidene-β-D-Fructopyranose 1-Sulfate
- Molecular Formula : C₁₂H₂₀O₁₁S
- Structure : Replaces the sulfamate (-OSO₂NH₂) group with a sulfate (-OSO₃⁻) group.
- Key Data : Synthesized as a precursor for sulfamate derivatives. X-ray crystallography reveals a planar sulfate group, contrasting with the tetrahedral geometry of sulfamate .
- Applications : Primarily a synthetic intermediate; lacks the neurological activity of Topiramate due to the absence of the sulfamate pharmacophore .
1-Azido-1-Deoxy-2,3:4,5-Di-O-Isopropylidene-β-D-Fructopyranose
- Molecular Formula : C₁₂H₁₉N₃O₇
- Structure : Features an azido (-N₃) group instead of sulfamate.
- Synthesis : Derived from the tosylated intermediate (C₁₉H₂₇O₈S) via nucleophilic substitution with sodium azide .
- Applications : Used in "click chemistry" for bioconjugation or polymer synthesis. The azido group enables rapid cycloaddition reactions, unlike the electrophilic sulfamate .
3-O-Methacryloyl-1,2:4,5-Di-O-Isopropylidene-β-D-Fructopyranose
- Structure : Substitutes the sulfamate with a methacryloyl group (-CO-C(CH₂)=CH₂).
- Role: Serves as a monomer for synthesizing carbohydrate-based polymers. The methacryloyl group facilitates radical polymerization, enabling biomedical applications (e.g., drug delivery systems) .
Comparative Analysis Table
Research Findings and Implications
Structural Stability: The isopropylidene groups in Topiramate confer rigidity, as evidenced by crystallographic studies.
Pharmacological Specificity : The sulfamate group’s NH₂ moiety is essential for binding to GABA receptors and carbonic anhydrase isoforms. Sulfate or azido analogs lack this activity .
Synthetic Versatility: Tosylation (C₁₉H₂₇O₈S) and azidation steps enable modular derivatization of the fructopyranose scaffold, supporting diverse applications in drug discovery and materials science .
Biological Activity
Overview
β-D-Fructopyranose 1-Sulfamate , commonly known as Topiramate , is a sulfamate derivative of fructose that exhibits a range of biological activities, primarily noted for its anticonvulsant properties. This compound has been extensively studied for its pharmacological effects, including its mechanisms of action in the central nervous system, and its potential therapeutic applications beyond epilepsy.
Chemical Structure and Properties
Topiramate is chemically characterized as 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate with the molecular formula C₆H₁₃NO₈S. Its unique structure contributes to its biological activity, particularly through the sulfamate moiety which is crucial for its pharmacological effects.
Topiramate's biological activity is attributed to several mechanisms:
- Anticonvulsant Activity : Topiramate exhibits potent anticonvulsant effects similar to phenytoin. It enhances GABAergic neurotransmission, increases chloride influx through GABA_A receptors, and inhibits voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels .
- Modulation of Glutamate Receptors : It decreases kainate-evoked currents by acting on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a significant role in excitatory neurotransmission .
- Carbonic Anhydrase Inhibition : Topiramate has been shown to inhibit certain isozymes of carbonic anhydrase, contributing to its anticonvulsant properties .
Anticonvulsant Properties
Topiramate is primarily used in the treatment of epilepsy. Clinical trials have demonstrated its efficacy in reducing seizure frequency in various types of epilepsy. A study indicated that patients with treatment-resistant epilepsy experienced significant reductions in seizure frequency when treated with Topiramate .
Other Therapeutic Applications
Beyond epilepsy, Topiramate has been investigated for various conditions:
- Migraine Prophylaxis : Research shows that Topiramate can reduce the frequency of migraine attacks due to its effects on neurotransmitter modulation and neuronal excitability .
- Weight Loss : Some studies suggest that Topiramate may aid in weight loss by affecting appetite regulation and energy expenditure .
- Psychiatric Disorders : There is emerging evidence supporting its use in treating impulse control disorders and conditions like binge eating disorder due to its modulatory effects on neurotransmitter systems .
Efficacy in Skin Picking Disorder
A case study explored the use of Topiramate in patients with severe skin picking associated with developmental disorders. Despite initial improvements, the long-term efficacy was variable, highlighting the complexity of treating behavioral disorders with pharmacological agents .
Clinical Trials for Migraine Prevention
In a double-blind clinical trial involving migraine sufferers, participants receiving Topiramate reported a significant reduction in migraine days compared to those receiving placebo. The results reinforced Topiramate's role as a viable option for migraine prophylaxis .
Comparative Biological Activity Table
| Property | Topiramate (this compound) | Phenytoin |
|---|---|---|
| Mechanism of Action | GABA_A receptor modulation; Na⁺/Ca²⁺ channel inhibition | Na⁺ channel inhibition |
| Primary Use | Anticonvulsant; migraine prevention | Anticonvulsant |
| Side Effects | Weight loss; cognitive effects | Gingival hyperplasia; sedation |
| Clinical Efficacy | Reduces seizures; effective for migraines | Reduces seizures |
Q & A
Q. How to resolve discrepancies in reported solubility values for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
